

Spectroscopic Characterization of Sodium 4-bromobenzenesulfinate Dihydrate: A Technical Guide

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Compound of Interest

Compound Name: Sodium 4-bromobenzenesulfinate
Dihydrate

Cat. No.: B070765

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This technical guide provides an in-depth analysis of the spectroscopic data for **Sodium 4-bromobenzenesulfinate Dihydrate**. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The focus is on the causality behind experimental choices and the self-validating nature of the described protocols.

Introduction

Sodium 4-bromobenzenesulfinate dihydrate ($C_6H_4BrNaO_2S \cdot 2H_2O$) is an organosulfur compound with significant applications in organic synthesis.^{[1][2][3]} Its utility as a reagent necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques such as NMR and IR are indispensable tools for confirming the identity and purity of this compound. This guide will detail the expected spectroscopic signatures of **sodium 4-bromobenzenesulfinate dihydrate**, providing a foundational understanding for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For **sodium 4-bromobenzenesulfinate dihydrate**, both 1H and ^{13}C NMR are crucial for structural verification.

^1H NMR Spectroscopy: Probing the Aromatic Protons

Expertise & Experience: The aromatic region of the ^1H NMR spectrum is of primary interest for this compound. The protons on the benzene ring are influenced by the electronic effects of both the bromine atom and the sulfinate group. Protons directly attached to an aromatic ring typically resonate in the 6.5-8.0 ppm range.[4][5] The para-substitution pattern of the benzene ring leads to a symmetrical molecule, which simplifies the spectrum. We expect to see a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets.

Experimental Protocol:

- **Sample Preparation:** Dissolve approximately 10-20 mg of **sodium 4-bromobenzenesulfinate dihydrate** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or D_2O). The choice of solvent is critical; DMSO- d_6 is often preferred for its ability to dissolve a wide range of organic salts and for its distinct solvent peak that does not typically interfere with the aromatic region.
- **Instrument Setup:**
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
 - Shim the magnetic field to ensure homogeneity.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
 - Use a standard 90° pulse angle.
 - Set the relaxation delay to at least 5 times the longest T_1 of the protons to ensure full relaxation and accurate integration. A typical value is 5 seconds.
 - Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
- **Data Processing:**
 - Apply a Fourier transform to the free induction decay (FID).
 - Phase the spectrum to obtain pure absorption peaks.

- Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
- Integrate the signals to determine the relative number of protons.

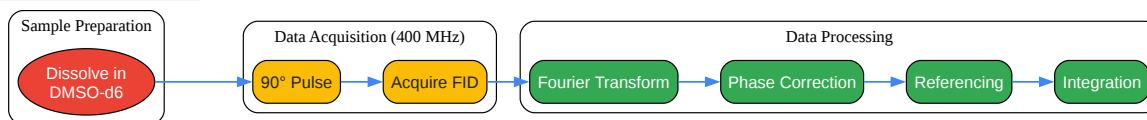
Expected ^1H NMR Data:

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.5 - 7.7	Doublet	2H	Aromatic protons ortho to the sulfinate group
~7.3 - 7.5	Doublet	2H	Aromatic protons ortho to the bromine atom

Trustworthiness: The observation of two doublets with an integration of 2H each in the aromatic region is a strong indicator of a para-disubstituted benzene ring. The specific chemical shifts will be influenced by the electron-withdrawing nature of the bromine and the sulfinate group.[6]

Visualization of ^1H NMR Workflow:

^1H NMR Experimental Workflow



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^1H NMR Experimental Workflow

^{13}C NMR Spectroscopy: Unveiling the Carbon Skeleton

Expertise & Experience: In proton-decoupled ^{13}C NMR, each unique carbon atom in the molecule will give a single peak. Due to the symmetry of the para-substituted ring, only four signals are expected for the aromatic carbons.[7] The chemical shifts of these carbons are influenced by the substituents. Carbons in an aromatic ring typically appear in the 120-150 ppm range.[5] The carbon attached to the bromine (ipso-carbon) will be shielded due to the "heavy atom effect," while the carbon attached to the sulfinate group will be deshielded.[8]

Experimental Protocol:

- Sample Preparation: Use the same sample prepared for ^1H NMR.
- Instrument Setup:
 - Switch the spectrometer to the ^{13}C nucleus frequency.
 - Employ proton decoupling to simplify the spectrum to single lines for each carbon.
 - Set a wider spectral width (e.g., 0-200 ppm).
 - Use a pulse angle of $30\text{-}45^\circ$ to reduce the experiment time, as T_1 values for carbons can be long.
 - A relaxation delay of 2-5 seconds is typically sufficient.
 - Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C . [9]
- Data Processing:
 - Apply a Fourier transform.
 - Phase the spectrum.
 - Reference the spectrum to the solvent peak (e.g., DMSO- d_6 at 39.52 ppm).

Expected ^{13}C NMR Data:

Chemical Shift (δ) ppm	Assignment
~145-150	C-SO ₂ Na
~130-135	C-Br
~128-132	CH (ortho to Bromine)
~125-128	CH (ortho to Sulfinate)

Trustworthiness: The presence of four distinct signals in the aromatic region of the ¹³C NMR spectrum provides strong evidence for the para-disubstituted benzene structure. The predicted chemical shifts are based on established substituent effects on benzene rings.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Visualization of Molecular Structure and NMR Correlations:

Structure with NMR assignments

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule. For **sodium 4-bromobenzenesulfinate dihydrate**, we expect to see characteristic absorptions for the sulfinate group, the aromatic ring, and the water of hydration. The S=O stretching vibrations in sulfinates are typically strong and appear in the 1000-1200 cm⁻¹ region.[\[13\]](#) The presence of water will be indicated by a broad O-H stretching band in the high-frequency region.

Experimental Protocol:

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
- Instrument Setup:

- Use a Fourier Transform Infrared (FTIR) spectrometer.
- Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
- Place the sample in the beam path and record the sample spectrum.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The spectral range is usually 4000-400 cm^{-1} .
- Data Processing:
 - The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Expected IR Absorption Bands:

Wavenumber (cm^{-1})	Intensity	Assignment
~3400-3600	Broad, Strong	O-H stretching (water of hydration)
~3030-3100	Medium	Aromatic C-H stretching
~1630	Medium	H-O-H bending (water of hydration)
~1470-1600	Medium-Strong	Aromatic C=C stretching
~1040-1180	Strong	Asymmetric and symmetric S=O stretching
~950-1050	Strong	S-O stretching
~800-850	Strong	Out-of-plane C-H bending (para-disubstitution)

Trustworthiness: The combination of a broad O-H stretch, aromatic C-H and C=C vibrations, and strong S=O and S-O stretches provides a unique fingerprint for **sodium 4-**

bromobenzenesulfinate dihydrate.^{[14][15]} The position of the out-of-plane C-H bending band is particularly diagnostic for the substitution pattern of the benzene ring.

Conclusion

The spectroscopic data derived from ^1H NMR, ^{13}C NMR, and IR provide a comprehensive and self-validating characterization of **sodium 4-bromobenzenesulfinate dihydrate**. The predicted chemical shifts, splitting patterns, and absorption frequencies are based on well-established principles of spectroscopy and are consistent with the known electronic effects of the substituents. This guide provides the necessary framework for researchers to confidently identify and assess the purity of this important synthetic reagent.

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